- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

Cas no 64228-84-8 ((R,R)-N,N'-Didemethyl Atracurium)

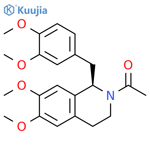

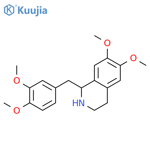

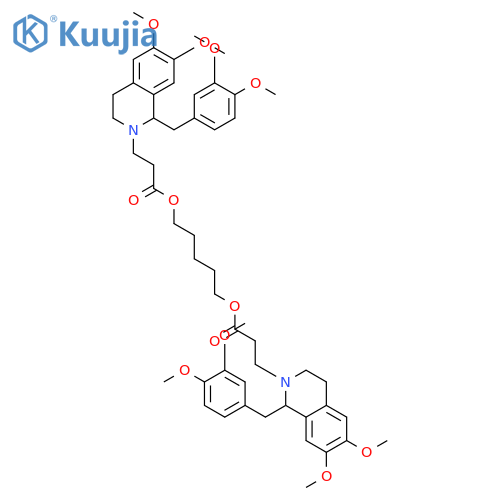

64228-84-8 structure

Produktname:(R,R)-N,N'-Didemethyl Atracurium

(R,R)-N,N'-Didemethyl Atracurium Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-[3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoate

- ISO010;

- ZZV7VAV7QX

- 2,2'-(1,5-Pentanediyl) bis[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate]

- DTXSID20708213

- UNII-ZZV7VAV7QX

- Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}

- CISATRACURIUM BESILATE IMPURITY R [EP IMPURITY]

- Atracurium Besylate EP impurity B

- 64228-84-8

- 2,2'-(1,5-Pentanediyl) bis((1R)-1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate)

- PENTANE-1,5-DIYL BIS(3-((1R)-1-((3,4-DIMETHOXYPHENYL)METHYL)-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANOATE)

- 2(1H)-ISOQUINOLINEPROPANOIC ACID,1-[(3,4-DIMETHOXYPHENYL)METHYL]-3,4-DIHYDRO-6,7-DIMETHOXY-, 1,5-PENTANEDIYL ESTER, (R*,R*)-(-)-, ETHANEDIOATE

- 2(1H)-Isoquinolinepropanoic acid, 1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-, 2,2'-(1,5-pentanediyl) ester, (1R,1'R)-

- (R,R)-N,N'-Didemethyl atracurium

- SCHEMBL2797941

- (R,R)-N,N'-Didemethyl Atracurium

-

- Inchi: InChI=1S/C51H66N2O12/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3/t40-,41-/m1/s1

- InChI-Schlüssel: KFNBBSMQNSQPPJ-GYOJGHLZSA-N

Berechnete Eigenschaften

- Genaue Masse: 988.45700

- Monoisotopenmasse: 898.46157554Da

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 14

- Schwere Atomanzahl: 65

- Anzahl drehbarer Bindungen: 26

- Komplexität: 1290

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 7.8

- Topologische Polaroberfläche: 133Ų

Experimentelle Eigenschaften

- PSA: 207.52000

- LogP: 6.80770

(R,R)-N,N'-Didemethyl Atracurium Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | D439496-10mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 10mg |

$1499.00 | 2023-05-18 | ||

| TRC | D439496-1mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 1mg |

$190.00 | 2023-05-18 | ||

| TRC | D439496-25mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 25mg |

$ 800.00 | 2023-09-07 | ||

| TRC | D439496-5mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 5mg |

$173.00 | 2023-05-18 | ||

| TRC | D439496-50mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 50mg |

$1378.00 | 2023-05-18 |

(R,R)-N,N'-Didemethyl Atracurium Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Water ; rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

Referenz

- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Water ; rt

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

Referenz

- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Water ; pH 9 - 10

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

Referenz

- Method for purifying Cisatracurium besylate, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Novel process for the preparation of cisatracurium besylate, India, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Water ; 30 min, rt

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

Referenz

- Preparation of cisatracurium besylate intermediate, China, , ,

(R,R)-N,N'-Didemethyl Atracurium Raw materials

- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Oxalic acid

- (R)-tert-butyl Butyrate Norlaudanosine

- N-Acetyl-L-(-)-leucine

- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

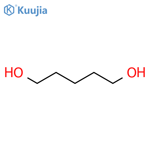

- pentane-1,5-diol

- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)

(R,R)-N,N'-Didemethyl Atracurium Preparation Products

(R,R)-N,N'-Didemethyl Atracurium Verwandte Literatur

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

64228-84-8 ((R,R)-N,N'-Didemethyl Atracurium) Verwandte Produkte

- 920313-43-5(2-Amino-N,N-dimethylthiazole-5-sulfonamide)

- 30091-24-8(2-(Ethylamino)benzonitrile)

- 2034224-70-7(2,5-dichloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]thiophene-3-carboxamide)

- 1261867-41-7(3-(3-Chloro-2-(difluoromethoxy)benzoyl)pyridine)

- 1806844-41-6(3-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetonitrile)

- 893787-64-9(N-(4-fluorophenyl)-2-{1'H-spirocyclohexane-1,2'-quinazolinesulfanyl}acetamide)

- 1849269-11-9(1-(3-Methylpyridin-4-yl)prop-2-en-1-ol)

- 2227834-70-8((1S)-1-3-(pentafluoroethyl)phenylethan-1-ol)

- 1009746-52-4(2-(5-methyl-1,2-oxazol-3-yl)-3-[4-(methylsulfanyl)phenyl]-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one)

- 2877656-00-1(1-(4-Bromophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine)

Empfohlene Lieferanten

atkchemica

(CAS:64228-84-8)(R,R)-N,N'-Didemethyl Atracurium

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung